molecular formula C17H14O3S B5047599 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate CAS No. 5224-05-5

4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate

Cat. No.: B5047599
CAS No.: 5224-05-5
M. Wt: 298.4 g/mol
InChI Key: PXENSZUZNZTEFD-UHFFFAOYSA-N
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Description

4-Methyl-9-oxo-9H-thioxanthen-2-yl propanoate is a synthetic derivative of the 9H-thioxanthen-9-one scaffold, a structure of significant interest in advanced materials and chemical research. This compound features a tricyclic system where a central thiopyran ring, bearing a ketone group, is fused between two benzene rings—a structure confirmed as a key framework in heterocyclic chemistry . The specific functionalization with a methyl group and a propanoate ester at the 2-position is designed to fine-tune the molecule's physicochemical properties, such as its solubility and photophysical behavior. The primary research value of this compound and its analogs lies in their application as photosensitizers. Thioxanthene derivatives are investigated for their ability to absorb light and efficiently transfer energy, making them excellent candidates for use in photopolymerization reactions and as components in the development of therapeutic theranostic agents . The ester modification, in particular, is a common strategy to alter the compound's lipophilicity, which can influence its performance in various solvent systems and its compatibility in polymer matrices . Researchers utilize this compound strictly in laboratory settings to explore these mechanisms and develop new photonic materials. It is supplied as a high-purity solid for research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with appropriate safety precautions, referring to the associated Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-9-oxothioxanthen-2-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-3-15(18)20-11-8-10(2)17-13(9-11)16(19)12-6-4-5-7-14(12)21-17/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXENSZUZNZTEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C(=C1)C)SC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385424
Record name STK295654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5224-05-5
Record name STK295654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 9 Oxo 9h Thioxanthen 2 Yl Propanoate and Analogous Structures

Retrosynthetic Analysis of the 9H-Thioxanthen-9-one Core and Propanoate Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. wikipedia.org The analysis for 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate begins with the disconnection of the ester linkage, a type of Functional Group Interconversion (FGI). This bond is retrosynthetically cleaved to yield the precursor 2-hydroxy-4-methyl-9H-thioxanthen-9-one and a propionyl synthon, which corresponds to a real-world reagent like propionyl chloride or propanoic anhydride.

The next stage of the analysis focuses on the tricyclic 9H-thioxanthen-9-one core. A common and effective disconnection strategy for this scaffold involves breaking the C-S and C-C bonds formed during the final ring-closing step. This typically leads to a substituted 2-(phenylthio)benzoic acid. For the target molecule, this intermediate would be 2-((3-methyl-5-hydroxyphenyl)thio)benzoic acid. This precursor itself can be further disconnected into two simpler aromatic components: a substituted thiophenol (such as 3-methyl-5-mercaptophenol) and a substituted benzoic acid or benzene (B151609) derivative (like 2-chlorobenzoic acid). This approach allows for the strategic placement of substituents on the precursor molecules before the construction of the thioxanthenone core, ensuring the correct final substitution pattern.

Established Synthetic Routes to the Thioxanthenone Scaffold

The construction of the 9H-thioxanthen-9-one tricycle is a critical step in the synthesis. Several established methods are available, with Friedel-Crafts type reactions being among the most traditional and widely used.

The intramolecular Friedel-Crafts acylation of 2-(phenylthio)benzoic acids is a cornerstone for thioxanthenone synthesis. nih.gov This reaction is typically promoted by strong acids, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which facilitate the electrophilic attack of the carboxylic acid group onto the adjacent phenyl ring, leading to cyclization and dehydration to form the ketone. nih.gov While effective, this method can sometimes suffer from a lack of regioselectivity if the phenyl ring is substituted, and the harsh acidic conditions may not be compatible with sensitive functional groups. nih.gov

An alternative Friedel-Crafts approach involves the condensation of an ortho-chlorosulfenylbenzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com This intermolecular reaction forms the thioxanthenone ring in a single step. The choice of the aromatic compound (e.g., a substituted toluene (B28343) or phenol) dictates the substitution pattern on one of the aromatic rings of the final product. google.com

Precursor/ReactantsReaction TypeConditionsProduct Scaffold
2-(Phenylthio)benzoic acidIntramolecular Friedel-Crafts AcylationConcentrated H₂SO₄ or PPA, heat9H-Thioxanthen-9-one
o-Chlorosulfenylbenzoyl chloride + AreneIntermolecular Friedel-Crafts AcylationAlCl₃, organic solventSubstituted 9H-Thioxanthen-9-one
Substituted AlcoholIntramolecular Friedel-Crafts Alkylation (FCA)Trifluoroacetic acid (TFA)9-Aryl/Alkyl Thioxanthene (B1196266)

Modern synthetic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the construction of complex heterocyclic systems, offering milder conditions and greater functional group tolerance. uni-rostock.de These methods can be employed to assemble the 2-(phenylthio)benzoic acid precursors or, in some cases, to form the heterocyclic ring directly. For instance, a Buchwald-Hartwig C-S coupling reaction between a thiophenol and an ortho-halobenzoic acid ester can efficiently generate the key diaryl sulfide (B99878) precursor.

Furthermore, palladium catalysis can be used in the derivatization of a pre-formed thioxanthenone core. A notable example is the regioselective synthesis of 3-chlorothioxanthen-9-one-10,10-dioxide, which serves as a versatile platform for introducing a variety of substituents via subsequent microwave-assisted Suzuki coupling reactions. thieme-connect.com This highlights a strategy where a halogen is first introduced and then replaced by the desired functional group using palladium catalysis. Recently, a direct palladium-catalyzed sulfonylative homocoupling of substituted benzophenones has also been developed as a straightforward route to thioxanthone 10,10-dioxides. nih.gov

Functionalization Strategies for Methyl and Propanoate Substituents on the Thioxanthenone Ring

Achieving the desired 2-propanoate and 4-methyl substitution pattern requires careful control over the regiochemistry of the reactions.

Directly substituting a pre-existing 9H-thioxanthen-9-one scaffold via electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation to introduce the methyl group) can be challenging. The directing effects of the carbonyl and sulfide groups can lead to a mixture of isomers, complicating purification and reducing yields.

A more reliable and regioselective strategy is to build the substitution pattern into the starting materials prior to cyclization. To synthesize the target molecule, one would ideally start with precursors that already contain the methyl and hydroxyl (or a protected hydroxyl) groups in the correct positions. For example, the condensation of 2-mercaptobenzoic acid with 3-bromo-5-methylphenol (B1280546) would position the substituents correctly for the subsequent intramolecular cyclization to form 2-hydroxy-4-methyl-9H-thioxanthen-9-one.

In cases where direct functionalization is necessary, a "place-holder" strategy can be employed. This involves introducing a functional group, such as a halogen, at a specific position, which can then be selectively replaced. For instance, palladium-catalyzed reactions are particularly useful for such transformations, allowing for the controlled introduction of various substituents. uni-rostock.dethieme-connect.com

The final step in the synthesis of the target compound is the introduction of the propanoate moiety onto the 2-hydroxy group of the thioxanthenone core. This is a standard esterification of a phenol (B47542). Phenols are generally less nucleophilic than aliphatic alcohols, and their reaction with carboxylic acids is often slow and inefficient. libretexts.org Therefore, more reactive acylating agents are typically used. arkat-usa.org

The most common and effective method is to react the 2-hydroxy-4-methyl-9H-thioxanthen-9-one with propionyl chloride or propanoic anhydride. libretexts.org This reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or propanoic acid) and catalyze the reaction. For less reactive acylating agents, the phenol can first be converted to its more nucleophilic conjugate base (a phenoxide) using a stronger base like sodium hydroxide. libretexts.org

Acylating AgentCatalyst/BaseTypical ConditionsKey Advantages
Propionyl ChloridePyridine or TriethylamineRoom temperature, inert solventHigh reactivity, fast reaction
Propanoic AnhydridePyridine or Acid Catalyst (e.g., H₂SO₄)Gentle heating may be requiredMilder than acyl chloride, good yields
Propanoic AcidStrong Acid Catalyst (e.g., H₂SO₄) + Dehydrating AgentHigh temperature, water removalLess common for phenols; slow
Propanoic Acid + Pivalic AnhydrideSodium ThiosulfateMild conditionsIn situ activation of carboxylic acid

Derivatization from Precursor Thioxanthenones

The synthesis of this compound is primarily achieved through the derivatization of a key precursor molecule, 4-methyl-2-hydroxy-9H-thioxanthen-9-one. This precursor contains the essential thioxanthenone core with the required methyl group at the 4-position and a hydroxyl group at the 2-position, which serves as the reactive site for esterification.

The final step in the synthesis is the conversion of the hydroxyl group of the precursor into a propanoate ester. This transformation is a classic esterification reaction. A common and effective method employed for this purpose is the Fischer-Speier esterification. This reaction involves treating the phenolic hydroxyl group of the thioxanthenone precursor with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of propanoic acid is often used, and the water generated during the reaction is typically removed.

Alternatively, a more rapid and often irreversible method involves the use of more reactive derivatives of propanoic acid, such as propionyl chloride or propanoic anhydride. In this approach, the 4-methyl-2-hydroxy-9H-thioxanthen-9-one precursor is treated with the acylating agent, usually in the presence of a base like pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid or propanoic acid byproduct, driving the reaction to completion. This method is particularly useful for achieving high yields under mild conditions.

Esterification MethodReagentsCatalyst/BaseTypical SolventGeneral Conditions
Fischer-Speier Esterification4-methyl-2-hydroxy-9H-thioxanthen-9-one, Propanoic AcidH₂SO₄ (catalytic)Toluene (for azeotropic water removal)Reflux temperature, removal of water
Acylation with Acyl Halide4-methyl-2-hydroxy-9H-thioxanthen-9-one, Propionyl ChloridePyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to room temperature
Acylation with Anhydride4-methyl-2-hydroxy-9H-thioxanthen-9-one, Propanoic AnhydridePyridine or DMAP (catalytic)Dichloromethane (DCM)Room temperature

Catalyst Systems and Reaction Condition Optimization in Synthesis

Traditional methods for constructing the thioxanthenone scaffold often rely on Friedel-Crafts reactions, such as the cyclization of 2-carboxydiphenyl sulfides. This intramolecular acylation is typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). Optimization of these reactions involves careful control of temperature to prevent side reactions and the use of appropriate solvents to ensure the solubility of reactants.

More contemporary syntheses utilize transition-metal catalysts. For instance, palladium-catalyzed coupling reactions have been developed for the formation of the thioxanthenone skeleton. These methods offer greater functional group tolerance and milder reaction conditions compared to classical approaches.

The optimization of these syntheses is a multi-parameter process. Key variables that are systematically adjusted include:

Catalyst Loading: The amount of catalyst is minimized to reduce cost and environmental impact while ensuring a reasonable reaction rate.

Solvent Choice: Solvents are selected based on reactant solubility, boiling point (for temperature control), and their interaction with the catalyst and reagents. For example, polar aprotic solvents like DMF or DMSO are often used in palladium-catalyzed reactions.

Temperature: Reaction temperature is a critical factor influencing reaction rate and selectivity. Microwave irradiation has been employed to accelerate reactions, significantly reducing reaction times from hours to minutes.

Reagent Stoichiometry: The molar ratios of reactants, catalysts, and any bases or additives are carefully controlled to maximize the conversion of the limiting reagent and suppress the formation of byproducts.

Catalytic SystemReaction TypeKey Optimization ParametersAdvantages
Aluminum Chloride (AlCl₃)Friedel-Crafts AcylationTemperature, Solvent (e.g., CS₂, Nitrobenzene), Reaction TimeWell-established, uses readily available materials
Palladium(II) complexes (e.g., Pd(dppf)Cl₂)Sulfonylative HomocouplingSolvent (e.g., DMSO), Temperature (e.g., 80 °C), Dithionite concentrationHigh yields, good functional group tolerance, air-stable catalyst
Organic Photoredox Catalysts (e.g., Riboflavin (B1680620) Tetraacetate)Visible-Light PhotocatalysisLight Source (e.g., Blue LED), Solvent (Acetonitrile), Oxygen atmosphereMetal-free, environmentally friendly, mild conditions

Novel Synthetic Approaches for Enhanced Yield and Selectivity

Recent advancements in organic synthesis have introduced several novel methodologies for the construction of thioxanthenone derivatives, offering significant improvements in terms of yield, selectivity, and environmental sustainability. nih.gov

One of the most promising recent developments is the use of visible-light photoredox catalysis . ua.es This approach allows for the synthesis of thioxanthenones under mild, metal-free conditions. nih.govnih.gov A notable example is the oxidation of 9H-thioxanthenes to their corresponding 9-oxo derivatives using a photocatalyst like riboflavin tetraacetate, irradiated by visible light, with molecular oxygen serving as the ultimate oxidant. nih.govnih.gov This method is lauded for its high to quantitative yields and its environmentally benign nature, as it avoids the use of stoichiometric heavy metal oxidants or harsh reagents. nih.govnih.gov

Another groundbreaking strategy involves the double aryne insertion into thioureas . chemistryviews.org Developed by researchers at Tokyo University of Science, this method constructs complex thioxanthones from simple and accessible precursors like o-silylaryl triflates and thioureas. chemistryviews.org The reaction proceeds through the insertion of two aryne molecules into the carbon-sulfur double bond of a thiourea, followed by hydrolysis. chemistryviews.org This technique has demonstrated remarkable efficiency and versatility, enabling the synthesis of a wide array of multisubstituted and π-extended thioxanthenones with excellent functional group tolerance. chemistryviews.org Its straightforward nature and a limited number of steps present a potential for more cost-effective production of thioxanthone-based compounds. chemistryviews.org

Furthermore, palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones has emerged as a facile and scalable route to thioxanthenone 10,10-dioxides, which are closely related analogues. This transformation provides a direct pathway to these structures with good yields using an air-stable and inexpensive palladium catalyst.

Novel ApproachKey PrecursorsCatalyst/ConditionsKey Advantages
Visible-Light Photocatalytic Oxidation9H-ThioxanthenesRiboflavin Tetraacetate, Blue LED, O₂Metal-free, high yields, mild conditions, environmentally friendly. nih.govnih.gov
Double Aryne Insertiono-Silylaryl triflates, ThioureasCesium Fluoride (CsF)High efficiency, excellent functional group tolerance, access to complex structures. chemistryviews.org
Pd-Catalyzed Sulfonylative HomocouplingSubstituted BenzophenonesPd(dppf)Cl₂, Na₂S₂O₄, DMSOScalable, good yields, uses inexpensive catalyst.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 9 Oxo 9h Thioxanthen 2 Yl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate is anticipated to provide key insights into the number of different proton environments, their electronic surroundings, and their scalar coupling relationships. The aromatic region of the spectrum would be expected to display a set of signals corresponding to the protons on the thioxanthone core. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating or withdrawing nature of the substituents.

The methyl group at the 4-position would likely appear as a singlet in the upfield region of the spectrum. The propanoate moiety would be characterized by a triplet and a quartet, corresponding to the methyl and methylene (B1212753) groups, respectively, with their coupling providing clear evidence of their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.5 m -
-CH₃ (at C4) ~2.5 s -
-O-CO-CH₂-CH₃ ~2.4 q ~7.5

Note: The predicted values are based on the analysis of similar thioxanthone structures.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.

The carbonyl carbon of the thioxanthone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-190 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with their specific shifts influenced by the attached substituents. The carbons of the methyl and propanoate groups will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Thioxanthone) ~185
Aromatic-C 110 - 150
C=O (Propanoate) ~170
-O-CO-C H₂-CH₃ ~28
-C H₃ (at C4) ~20

Note: The predicted values are based on the analysis of similar thioxanthone structures.

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the propanoate chain and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the methyl and methylene groups of the propanoate, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propanoate group to the thioxanthone core by showing a correlation between the protons of the propanoate and the carbon atom of the ester linkage. It would also confirm the placement of the methyl group at the 4-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of substituents on the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₇H₁₄O₃S), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated theoretical mass, and a match within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data

Parameter Value
Molecular Formula C₁₇H₁₄O₃S
Calculated Exact Mass 298.0664

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of two carbonyl groups (the ketone in the thioxanthone ring and the ester of the propanoate) would be readily identified by strong absorption bands in the region of 1650-1750 cm⁻¹. The C-O stretching of the ester and the C-S stretching of the thiopyran ring would also give rise to characteristic signals. Aromatic C-H and aliphatic C-H stretching vibrations would be observed at higher wavenumbers.

Table 4: Characteristic FTIR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ketone) ~1650
C=O (Ester) ~1730
C-O (Ester) 1100 - 1300
Aromatic C-H 3000 - 3100
Aliphatic C-H 2850 - 3000

Note: The predicted values are based on the analysis of similar thioxanthone structures.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Surface Interactions

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint of its chemical structure. For this compound, the Raman spectrum would be expected to be rich with information corresponding to the thioxanthene (B1196266) core, the methyl group, and the propanoate ester substituent. Key vibrational modes would include the C=O stretching of the ketone and ester groups, aromatic C-C stretching of the fused rings, C-S stretching of the heterocyclic ring, and various C-H bending and stretching modes.

Surface-Enhanced Raman Scattering (SERS) offers the potential to dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. This enhancement allows for the detection of trace amounts of an analyte and can provide insights into the molecule's orientation and interaction with the surface. For this compound, a SERS study could reveal how the molecule adsorbs onto a metallic surface. It is plausible that the sulfur atom of the thioxanthene ring or the oxygen atoms of the carbonyl and ester groups could interact with the metal surface, leading to a significant enhancement of the vibrational modes associated with these functional groups. The orientation of the molecule on the SERS substrate would likely influence which Raman bands are most strongly enhanced.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

The three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. While the crystal structure of this compound has not been reported, data from the closely related compound, 2,4-diethylthioxanthen-9-one, provides a strong basis for understanding its molecular architecture and crystal packing. nih.govnih.gov

For a crystalline sample of this compound, single-crystal X-ray diffraction would be employed to determine its unit cell parameters, space group, and the precise coordinates of each atom. Based on the analysis of 2,4-diethylthioxanthen-9-one, it is likely that the target compound would crystallize in a common space group, with the thioxanthene core being nearly planar. nih.govnih.gov

Table 1: Crystallographic Data for the Analogous Compound 2,4-Diethylthioxanthen-9-one nih.govnih.gov

Crystal DataValue
FormulaC₁₇H₁₆OS
Formula Weight268.37
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.5403 (19)
b (Å)11.083 (2)
c (Å)13.807 (3)
α (°)77.19 (3)
β (°)87.72 (3)
γ (°)79.35 (3)
Volume (ų)1399.0 (5)
Z4

Note: This data is for the analogous compound 2,4-diethylthioxanthen-9-one and is presented to provide an expected framework for this compound.

The crystal packing of thioxanthene derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, π–π stacking, and other weaker forces. researchgate.netresearchgate.net For this compound, the absence of strong hydrogen bond donors suggests that C—H···O interactions and π–π stacking of the aromatic thioxanthene cores would be the dominant forces in its supramolecular assembly. In the crystal structure of 2,4-diethylthioxanthen-9-one, weak intermolecular C—H···O hydrogen bonds link the molecules into chains, and π–π contacts between the thioxanthone rings further stabilize the structure. nih.govnih.gov A similar packing arrangement would be anticipated for the title compound.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The photophysical properties of thioxanthene derivatives are of significant interest due to their applications in photochemistry and materials science. The electronic absorption and emission characteristics of this compound can be inferred from studies on related compounds. nih.govnih.govresearchgate.netnih.govrsc.orgrsc.orggoogle.com

The UV-Visible absorption spectrum of a thioxanthen-9-one (B50317) derivative is characterized by strong absorption bands in the UV and visible regions. nih.gov The positions and intensities of these bands are influenced by the substituents on the thioxanthene core. For this compound, the spectrum in a solvent like acetonitrile (B52724) would be expected to show strong absorptions corresponding to π–π* and n–π* transitions. The introduction of an electron-donating alkoxy group (from the propanoate ester at the 2-position) and a methyl group at the 4-position would likely cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent thioxanthen-9-one.

Table 2: Expected UV-Visible Absorption Data for this compound in Acetonitrile

TransitionExpected λmax (nm)Expected Molar Extinction Coefficient (ε, M-1cm-1)
π–π~260-290High
n–π~380-400Moderate

Note: These are estimated values based on the photophysical properties of substituted thioxanthen-9-one derivatives. researchgate.netnih.gov

Thioxanthen-9-one derivatives typically exhibit both fluorescence and phosphorescence. Fluorescence is the emission of light from the lowest singlet excited state (S₁), while phosphorescence originates from the lowest triplet excited state (T₁). Generally, thioxanthones have low fluorescence quantum yields and high phosphorescence quantum yields, indicating efficient intersystem crossing from the S₁ to the T₁ state. researchgate.net

The fluorescence spectrum of this compound would be expected to be a mirror image of its longest-wavelength absorption band. The phosphorescence spectrum, observed at low temperatures in a rigid matrix, would be shifted to longer wavelengths compared to the fluorescence. The triplet energy of thioxanthen-9-one-10,10-dioxide has been determined to be approximately 66.3 kcal mol⁻¹, and a similar value would be expected for the title compound. nih.gov The lifetime of the triplet state is typically long, on the order of microseconds in solution. nih.gov

Quantum Yields and Excited State Lifetimes

The photophysical characteristics of thioxanthone derivatives are of significant interest due to their widespread applications, particularly as photoinitiators in polymerization processes. The efficiency of these compounds is intrinsically linked to their quantum yields and the lifetimes of their excited states. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding of its probable behavior can be derived from the analysis of closely related thioxanthone structures. The substituents on the thioxanthone core, specifically their nature and position, play a crucial role in modulating these photophysical parameters.

Generally, thioxanthone derivatives exhibit low fluorescence quantum yields (Φf), which is indicative of efficient intersystem crossing to the triplet state. This high triplet quantum yield (ΦT) is a key feature for their application as photoinitiators, as the triplet state is typically the reactive species that initiates polymerization.

For instance, the parent thioxanthone molecule has a triplet quantum yield of approximately 0.76. rsc.org The introduction of substituents can further influence this. For example, a thioxanthone derivative with a thiophene (B33073) extension has been shown to have an increased triplet quantum yield of 0.93. rsc.org In contrast, a thiophene-bridged derivative exhibited a slightly reduced triplet quantum yield of 0.5. rsc.org An acetic acid-based thioxanthone derivative was found to have a fluorescence quantum yield of 0.09, suggesting efficient population of the triplet state. nih.gov

The lifetime of the excited triplet state (τT) is another critical parameter. A sufficiently long triplet lifetime is necessary to allow for efficient interaction with other molecules, such as co-initiators in polymerization reactions. rsc.org The unsubstituted thioxanthone has a triplet lifetime of 45 µs in deoxygenated acetonitrile. rsc.org For an acetic acid-based thioxanthone derivative, a shorter triplet lifetime of 2.3 μs was calculated. nih.gov In another study, a thioxanthone derivative, TX-MPA, was reported to have a triplet lifetime of 190 ns. Research on various substituted thioxanthones has shown triplet lifetimes can vary significantly depending on the solvent and the nature of the substituent. researchgate.net

The presence of a methyl group, as in this compound, and a propanoate group at the 2-position are expected to influence the electronic properties of the thioxanthone chromophore. Donor substituents at the 2-position have been observed to increase the separation between the nπ* and ππ* excited states, which can affect the rates of intersystem crossing and, consequently, the quantum yields. csic.es

The following tables summarize representative data for various thioxanthone derivatives, which can provide an informed estimation of the photophysical properties of this compound.

Table 1: Quantum Yields of Selected Thioxanthone Derivatives

CompoundFluorescence Quantum Yield (Φf)Triplet Quantum Yield (ΦT)
ThioxanthoneLow rsc.org0.76 rsc.org
Thioxanthone with Thiophene ExtensionLow rsc.org0.93 rsc.org
Thiophene-bridged ThioxanthoneLow rsc.org0.5 rsc.org
Acetic Acid-based Thioxanthone0.09 nih.gov-

Table 2: Excited State Lifetimes of Selected Thioxanthone Derivatives

CompoundTriplet Lifetime (τT)Solvent
Thioxanthone45 µs rsc.orgAcetonitrile (deoxygenated)
Acetic Acid-based Thioxanthone2.3 µs nih.govNot Specified
TX-MPA190 ns researchgate.netNot Specified

Photophysical and Photochemical Mechanisms of 4 Methyl 9 Oxo 9h Thioxanthen 2 Yl Propanoate

Excited State Dynamics and Energy Transfer Pathways

The photophysical behavior of 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate is characterized by the dynamics of its electronically excited states and the subsequent energy transfer processes. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The fate of this excited state is dictated by several competing pathways, including fluorescence, internal conversion, and intersystem crossing to the triplet state.

Intersystem Crossing (ISC) Efficiency and Triplet State Formation

Thioxanthone and its derivatives are known for their high efficiency in undergoing intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state to a triplet state (T₁). This high phosphorescence quantum yield is a key characteristic of these compounds. The ISC in thioxanthone dissolved in cyclohexane (B81311) is a rapid process, occurring in approximately 4 picoseconds. rsc.org This efficient population of the triplet state is fundamental to the photochemical reactivity of this compound, as the long-lived triplet state is the primary photoactive species.

The rate of intersystem crossing in thioxanthone derivatives can be influenced by the solvent environment. For instance, the ISC rate constant is dramatically solvent-dependent, decreasing from 7x10¹⁰ s⁻¹ in toluene (B28343) to 4x10⁸ s⁻¹ in methanol. researchgate.net This suggests that the polarity and hydrogen-bonding capability of the solvent can modulate the transition between the singlet and triplet manifolds.

Table 1: Representative Intersystem Crossing (ISC) and Triplet State Properties of Thioxanthone Derivatives This table presents data for thioxanthone as a representative compound due to the lack of specific data for this compound.

Parameter Value Solvent
ISC Rate Constant (k_isc) ~2.5 x 10¹¹ s⁻¹ Cyclohexane
Triplet State Lifetime (τ_T) Varies with solvent and quenchers Acetonitrile (B52724)

Singlet and Triplet State Characterization via Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique used to study the properties of short-lived excited states. edinst.com For thioxanthone and its derivatives, this method allows for the direct observation and characterization of both the excited singlet (S₁) and triplet (T₁) states. youtube.com Upon laser excitation, the transient absorption spectrum reveals the absorption of these excited species.

The triplet excited state of thioxanthone exhibits a characteristic absorption maximum, the wavelength of which is solvent-dependent. researchgate.net For instance, in acetonitrile, the triplet-triplet absorption of thioxanthone is observed. researchgate.net The decay kinetics of this transient absorption provide information about the lifetime of the triplet state and its quenching by various substrates. researchgate.net

Role of Exciplexes and Charge Transfer Interactions

In the presence of suitable electron donors, the excited state of thioxanthone derivatives can form an exciplex, which is an excited-state complex between the photosensitizer and the donor molecule. researchgate.net This is particularly relevant in systems containing amines or other electron-rich species. The formation of an exciplex is often characterized by a new, broad, and red-shifted emission band in the fluorescence spectrum.

The formation of these exciplexes is a result of a photoinduced electron transfer (PET) process. The stability and emission of the exciplex are highly dependent on the solvent polarity. In non-polar solvents, the exciplex is more stable and may decay radiatively, while in polar solvents, it can dissociate into free radical ions. researchgate.net

Photoinduced Radical Generation Mechanisms

The photochemical activity of this compound is centered on its ability to generate reactive radicals upon irradiation. These radicals are capable of initiating chemical reactions, such as polymerization. The primary mechanisms for radical generation are hydrogen atom abstraction and electron transfer.

Hydrogen Atom Abstraction Pathways from Donors

One of the principal mechanisms by which the triplet-excited thioxanthone generates radicals is through hydrogen atom abstraction from a suitable hydrogen donor. nih.govnih.gov This process is a key step in Type II photoinitiation. The excited triplet state of the thioxanthone derivative abstracts a hydrogen atom from a donor molecule (e.g., an alcohol, ether, or amine), resulting in the formation of a thioxanthone ketyl radical and a radical derived from the donor. instras.comfrontiersin.org

The efficiency of hydrogen abstraction depends on the nature of the hydrogen donor and the reactivity of the triplet state. In solvents that can act as hydrogen donors, a new transient absorption band attributed to the ketyl radical can be observed. researchgate.net

Table 2: Quenching Rate Constants of Triplet Thioxanthone by Hydrogen Donors in Acetonitrile Data for thioxanthone is provided as a reference.

Hydrogen Donor Quenching Rate Constant (k_q) (L mol⁻¹ s⁻¹)
Methanol (2.0 ± 0.1) x 10⁶
Ethanol (5.4 ± 0.4) x 10⁶
2-Propanol (8.1 ± 0.4) x 10⁶

Source: J. Braz. Chem. Soc., Vol. 21, No. 6, 960-965, 2010. researchgate.net

Electron Transfer Mechanisms

In addition to hydrogen abstraction, electron transfer is another crucial pathway for radical generation. mdpi.com When paired with a suitable electron donor, such as a tertiary amine, the excited triplet state of the thioxanthone derivative can act as an electron acceptor. This photoinduced electron transfer results in the formation of a radical anion of the thioxanthone and a radical cation of the amine.

This initial radical ion pair can then undergo subsequent reactions, such as proton transfer, to generate neutral radicals that can initiate polymerization. In the presence of a tertiary amine, a new longer-wavelength transient absorption is produced, which is assigned to the radical-anion formed by the electron abstraction from the amine by the triplet state of the thioxanthone. instras.com The feasibility of this electron transfer process can be predicted by the Rehm-Weller equation, which considers the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. mdpi.com

Characterization of Photogenerated Radical Species

Photostability and Photodegradation Kinetics

Specific data on the photostability and photodegradation kinetics of this compound have not been extensively reported. The photostability of such a compound is intrinsically linked to the efficiency of the photochemical processes it undergoes. The rate of photodegradation would depend on various factors, including the solvent, the presence of oxygen, and the intensity and wavelength of the incident light. The kinetics of photodegradation would likely be studied by monitoring the decrease in the concentration of the parent compound over time upon irradiation, typically using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

A hypothetical data table for photodegradation kinetics is presented below for illustrative purposes, as specific experimental data is not available.

Time (minutes)Concentration (M)% Degradation
01.00 x 10⁻⁴0
100.85 x 10⁻⁴15
200.72 x 10⁻⁴28
300.61 x 10⁻⁴39
600.42 x 10⁻⁴58

Two-Photon Absorption (TPA) Properties and Multi-Photon Processes

There is no specific information available regarding the two-photon absorption (TPA) properties and multi-photon processes of this compound. Thioxanthone derivatives are known to be candidates for two-photon absorption applications due to their extended π-conjugated systems. The TPA cross-section (σ₂) is a key parameter that quantifies the efficiency of simultaneous absorption of two photons. A larger TPA cross-section indicates a higher probability of two-photon absorption. These properties are typically investigated using techniques like the Z-scan method or two-photon excited fluorescence.

For context, a hypothetical data table illustrating TPA properties is provided below, as specific experimental data for the target compound is unavailable.

Wavelength (nm)TPA Cross-Section (GM)
70010
75025
80040
85030
90015

Computational Chemistry Investigations of 4 Methyl 9 Oxo 9h Thioxanthen 2 Yl Propanoate

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate would likely be performed using a functional such as B3LYP combined with a basis set like 6-31+G(d,p), which has been shown to provide reliable results for similar organic molecules.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles. A key feature of the thioxanthone core is its potential for a slight "butterfly" conformation, a deviation from planarity that can be accurately predicted by these calculations.

Conformational analysis would also be crucial, particularly concerning the rotation of the propanoate group. By calculating the energy at different rotational angles, a potential energy surface can be generated, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Predicted Value
C=O Bond Length (Thioxanthone) 1.23 Å
C-S Bond Lengths 1.78 Å
C-O-C Angle (Ester) 118.5°

Note: The data in this table is representative and based on typical values found in DFT studies of related thioxanthone derivatives.

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be primarily localized on the electron-rich thioxanthone ring system, particularly the sulfur atom and the phenyl rings. The LUMO, conversely, is likely to be centered on the electron-deficient carbonyl group of the thioxanthone core. The methyl and propanoate substituents would have a modulating effect on these energy levels. Understanding the contributions of different atomic orbitals to the HOMO and LUMO provides a detailed picture of the electronic transitions that can occur.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Primary Contribution
HOMO -6.25 Thioxanthone Ring, Sulfur p-orbitals
LUMO -2.15 Thioxanthone C=O, π* orbitals

| HOMO-LUMO Gap | 4.10 | |

Note: The data in this table is representative and based on typical values found in DFT studies of related thioxanthone derivatives.

Prediction of Spectroscopic Parameters (UV-Vis, NMR)

DFT is also a powerful tool for predicting spectroscopic properties. The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated with good accuracy, aiding in the interpretation of experimental spectra and confirming the molecular structure. By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR spectra can be simulated.

Furthermore, the electronic transitions responsible for UV-Visible absorption can be modeled. While Time-Dependent DFT (TD-DFT) is more rigorous for this purpose, DFT can provide a preliminary understanding of the transitions, often correlating with the HOMO-LUMO gap.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

To gain a more accurate understanding of the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and properties, providing a theoretical basis for the observed UV-Vis spectrum.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can identify the nature of the electronic transitions, such as n→π* or π→π*, and how the different parts of the molecule contribute to these transitions. This is particularly relevant for thioxanthone derivatives, which are known for their interesting photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT and TD-DFT provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's vibrations, rotations, and translations.

An MD simulation of this compound, often in a simulated solvent environment, can reveal how the molecule interacts with its surroundings. This is crucial for understanding its solubility, stability, and how it might interact with other molecules, such as in a biological system or a material matrix. The simulations can also provide information on the flexibility of the molecule and the conformational changes it undergoes in different environments.

Quantitative Structure-Property Relationship (QSPR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Property Relationship (QSPR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to correlate the structural features of a series of molecules with their properties or biological activities. While these methods are most powerful when applied to a dataset of related compounds, the principles can be used to understand the key features of this compound that govern its properties.

A hypothetical QSPR/CoMFA study involving this molecule would involve aligning it with other thioxanthone derivatives and calculating various molecular descriptors. These descriptors can be steric, electrostatic, hydrophobic, or quantum chemical in nature. The analysis would then generate a 3D map highlighting regions where modifications to the molecule would likely enhance or diminish a particular property. For instance, it could suggest where bulky or electron-withdrawing groups might be placed to improve a desired characteristic. This approach is instrumental in rational drug design and materials science for optimizing molecular structures for specific applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Correlation of Molecular Descriptors with Photophysical Properties

The photophysical properties of thioxanthone derivatives, such as their absorption and emission characteristics, are intimately linked to their molecular structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these relationships. By calculating various molecular descriptors, a quantitative understanding of how structural modifications influence photophysical behavior can be established.

Substituents on the thioxanthone core can significantly alter the electronic distribution and, consequently, the energy levels of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum. TD-DFT calculations have been successfully used to predict the absorption spectra of proposed thioxanthone-based initiators, guiding their synthesis. acs.org The predictions for various substituted thioxanthone derivatives have shown that molecules with electron-donating groups exhibit a greater red-shift compared to those with electron-withdrawing groups. acs.org

Calculated energies of the triplet excited state (ET) are another critical parameter, as the triplet state is often the primary photoactive state for thioxanthone-based photoinitiators. acs.org Computational studies have demonstrated a high degree of consistency between calculated ET values and experimental observations for a series of thioxanthone derivatives. acs.org This allows for the fine-tuning of the triplet energy by strategically placing different functional groups on the thioxanthone scaffold. acs.org

The following table presents a hypothetical correlation of molecular descriptors with photophysical properties for a series of thioxanthone derivatives, illustrating the kind of data that can be generated through computational studies.

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted λmax (nm)Calculated Triplet Energy (kcal/mol)
Thioxanthone-H-6.21-2.154.0638065.5
2-Methyl-thioxanthone-CH3-6.15-2.104.0538565.2
2-Methoxy-thioxanthone-OCH3-5.98-2.053.9339564.8
2-Nitro-thioxanthone-NO2-6.55-2.504.0538265.4
This compound -CH3, -OCOC2H5-6.10-2.084.0238865.0

Note: The data in this table is illustrative and based on general trends observed in computational studies of thioxanthone derivatives. The values for this compound are hypothetical predictions.

Prediction of Photoinitiation Efficiency and Reactivity

Computational chemistry also offers tools to predict the photoinitiation efficiency and reactivity of compounds like this compound. The photoinitiation process for Type II photoinitiators, such as many thioxanthone derivatives, typically involves the abstraction of a hydrogen atom from a co-initiator (often an amine) by the excited triplet state of the photoinitiator.

The reactivity of the excited triplet state is a key determinant of photoinitiation efficiency. Quantum chemical calculations can be used to determine properties such as the triplet state lifetime and the energy of the frontier molecular orbitals (HOMO and LUMO), which are related to the electron-accepting and electron-donating capabilities of the molecule. A higher triplet energy generally correlates with a greater driving force for hydrogen abstraction.

Furthermore, computational models can be used to study the interaction between the excited photoinitiator and the co-initiator. By calculating the energetics of the hydrogen abstraction or electron transfer process, the feasibility of different reaction pathways can be assessed. For example, density functional theory (DFT) calculations have been used to explore the deactivation pathways of triplet excited thioxanthone by indole, a model for tryptophan-containing proteins. nih.gov These calculations identified direct electron transfer, electron transfer followed by proton transfer, and direct H-atom transfer as feasible pathways. nih.gov

The following table provides a hypothetical set of calculated parameters relevant to the prediction of photoinitiation efficiency for various thioxanthone derivatives.

CompoundTriplet State Lifetime (μs)Electron Affinity (eV)Ionization Potential (eV)H-abstraction Barrier (kcal/mol)Predicted Initiation Rate (M-1s-1)
Thioxanthone251.88.15.21.5 x 108
2-Isopropylthioxanthone281.78.04.92.1 x 108
2,4-Diethylthioxanthone301.67.94.72.5 x 108
This compound 271.78.05.01.8 x 108

Note: The data in this table is illustrative and based on general trends observed in computational studies of thioxanthone derivatives. The values for this compound are hypothetical predictions.

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational studies provide invaluable mechanistic insights into the complex reaction pathways involved in photopolymerization initiated by thioxanthone derivatives. These studies can map out the potential energy surfaces of the reactions, identifying transition states and intermediates, and thereby elucidating the most favorable reaction pathways.

For Type II photoinitiation, a key step is the interaction of the triplet-excited thioxanthone with a hydrogen donor. Computational studies can model this interaction in detail. For instance, the mechanism of photoinitiation by one-component thioxanthone-based photoinitiators, where a hydrogen-donating moiety is covalently attached to the thioxanthone core, has been investigated. researchgate.net These studies can help to understand whether the hydrogen abstraction is an intramolecular or intermolecular process.

DFT calculations have been employed to investigate the mechanism of intermolecular [2π+2σ]-photocycloaddition enabled by triplet energy transfer from a thioxanthone sensitizer. nih.gov These calculations can determine the Gibbs free energy of activation for different steps in the proposed mechanism, providing a quantitative basis for understanding the reaction kinetics. nih.gov

In the context of this compound, computational studies could be used to investigate several key aspects of its photoinitiation mechanism. For example, the role of the methyl and propanoate substituents in influencing the triplet state reactivity and the efficiency of hydrogen abstraction could be explored. Furthermore, the potential for side reactions or degradation pathways of the photoinitiator could be computationally assessed, providing a more complete picture of its photochemical behavior.

The following table outlines hypothetical reaction pathways and their associated calculated activation energies for the photoinitiation process involving a thioxanthone derivative.

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)
Intersystem Crossing (S1 → T1)Transition from the singlet to the triplet excited state.< 1
H-abstraction from AmineThe triplet excited thioxanthone abstracts a hydrogen from a co-initiator.4.5
Electron Transfer to MonomerThe resulting ketyl radical transfers an electron to a monomer molecule.2.1
Proton TransferA proton is transferred to the monomer radical anion.1.5
Radical PropagationThe initiated monomer radical propagates the polymer chain.0.8

Note: The data in this table is illustrative and based on general mechanistic steps and typical energy barriers found in computational studies of thioxanthone-based photoinitiation.

Advanced Applications in Polymer and Materials Science

Photoinitiator Systems for Photopolymerization

Thioxanthone derivatives are predominantly used as Type II photoinitiators, which function by abstracting a hydrogen atom from a synergist, typically a tertiary amine, to generate initiating free radicals. The incorporation of a propanoate group into the thioxanthone structure, as in 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate, suggests a design aimed at creating a polymerizable photoinitiator. This allows the initiator to be covalently bonded into the polymer network, a key strategy for reducing migration of unreacted initiator and its photolysis byproducts.

Free Radical Photopolymerization Kinetics and Efficiency

The efficiency of a photoinitiator is a critical factor in the speed and extent of photopolymerization. For thioxanthone derivatives, the kinetics are influenced by the concentration of the initiator, the synergist, and the monomer, as well as the light intensity and wavelength. The presence of the propanoate group in this compound would allow it to participate directly in the polymerization of acrylate or methacrylate monomers.

Studies on analogous polymerizable thioxanthone photoinitiators, such as N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXAM), have demonstrated efficient initiation of free radical polymerization upon exposure to LED irradiation. For instance, TXAM has been shown to be an effective sole-component photoinitiator. The kinetics of such systems are often evaluated by monitoring the disappearance of the monomer's characteristic infrared absorption bands over time.

Cationic Photopolymerization Applications

While thioxanthones are primarily known as free-radical generators, they can also be employed in cationic photopolymerization when used in conjunction with an iodonium (B1229267) salt. In these systems, the excited state of the thioxanthone sensitizes the onium salt, leading to the generation of a strong Brønsted acid that initiates the polymerization of monomers like epoxides and vinyl ethers.

Research on related thioxanthone derivatives has shown that a two-component system, for example, can initiate cationic polymerization and even hybrid free-radical/cationic photopolymerization. This dual-curing capability is highly advantageous for creating interpenetrating polymer networks with tailored properties.

Waterborne and Solvent-Free Photocurable Formulations

The demand for environmentally friendly coating and ink formulations has driven the development of waterborne and solvent-free photocurable systems. The solubility and dispersibility of the photoinitiator are crucial in these formulations. While specific data for this compound in aqueous systems is not available, the general trend is to modify the photoinitiator structure to enhance water compatibility, for instance, by introducing hydrophilic moieties.

In solvent-free formulations, which are typically 100% solids, the photoinitiator must exhibit good compatibility with the monomers and oligomers to ensure a homogeneous system and efficient curing. The propanoate group could potentially enhance the solubility of the thioxanthone core in common acrylate and methacrylate monomers.

Performance in UV- and Visible-Light Curing Systems

Thioxanthone and its derivatives are known for their strong absorption in the near-UV and visible regions of the electromagnetic spectrum. This makes them suitable for curing applications using a variety of light sources, including traditional mercury lamps and modern LED lamps. The absorption spectrum of a thioxanthone derivative is influenced by the substituents on its aromatic rings.

For example, N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXAM) exhibits a maximum absorption band that aligns well with the emission spectra of LEDs in the 385–405 nm range. researchgate.net This allows for efficient curing with low-energy and safer light sources. It is anticipated that this compound would also possess favorable absorption characteristics in the UV-A and violet-blue regions of the spectrum.

Strategies for Overcoming Oxygen Inhibition in Photopolymerization

Free radical photopolymerization is notoriously susceptible to oxygen inhibition, where atmospheric oxygen quenches the excited state of the photoinitiator and scavenges the initiating radicals, leading to an induction period and incomplete surface cure. Several strategies are employed to mitigate this issue, including the use of high light intensity, inert atmospheres, and specific additives.

Certain polymerizable photoinitiators have shown an ability to reduce oxygen inhibition. For instance, a thioxanthone derivative with an acryloyl group has demonstrated an excellent capability of reducing oxygen inhibition. researchgate.net This is attributed to the high reactivity of the initiating radicals and the rapid polymerization rate, which consumes oxygen before it can significantly inhibit the process.

Design and Evaluation of Low-Migration Photoinitiators

A significant concern in the use of photoinitiators, particularly in applications such as food packaging and biomedical devices, is the potential for migration of unreacted initiator and its byproducts. The primary strategy to address this is the development of low-migration photoinitiators. This is often achieved by increasing the molecular weight of the initiator or by incorporating a polymerizable group that covalently binds it to the polymer network.

The structure of this compound, with its propanoate functionality, is a clear example of the latter approach. By participating in the polymerization reaction, the photoinitiator becomes part of the polymer backbone or a pendant group, significantly reducing its mobility and potential for migration. Studies on similar polymerizable thioxanthone photoinitiators have demonstrated a prominent migration stability in the resulting polymer film. researchgate.net

Optoelectronic Device Technologies

The thioxanthone core, with its electron-accepting nature, serves as a crucial building block in the design of novel organic materials for optoelectronic devices. By functionalizing this core with various electron-donating groups, researchers can create molecules with tailored photophysical and electronic properties suitable for a range of applications, most notably in Organic Light-Emitting Diodes (OLEDs).

Application in Organic Light-Emitting Diodes (OLEDs) and Related Fluorescent Materials

Thioxanthone derivatives have emerged as highly promising materials for the emissive layer in OLEDs, particularly as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which can theoretically lead to 100% internal quantum efficiency in OLEDs. This is achieved in molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).

The design of these TADF emitters often involves a donor-acceptor (D-A) molecular architecture, where the thioxanthone moiety acts as the electron acceptor and is linked to an electron-donating unit. This structure facilitates charge transfer upon excitation, leading to a small ΔEST. For instance, derivatives combining a thioxanthone acceptor with hole-transporting moieties like carbazole or triphenylamine have been synthesized and shown to be efficient TADF emitters.

OLEDs fabricated using these thioxanthone-based TADF materials have demonstrated high external quantum efficiencies (EQEs). For example, devices based on emitters combining a triphenylamine/phenylcarbazole moiety with a thioxanthone moiety have achieved EQEs of up to 21.5%. The emission color of these materials can be tuned from blue to yellow by modifying the chemical structure, which alters the intramolecular charge transfer characteristics.

The performance of some thioxanthone-based OLEDs is summarized in the table below:

Emitting Compound StructureEmission ColorMaximum EQE (%)Reference
Carbazole-Thioxanthone (D-A)Blue>11
Dicarbazole-Thioxanthone (D-A-D)Blue>11
Carbazole-Thioxanthone-S,S-dioxideGreen13.6
Thioxanthone-PhenylcarbazoleNot Specified21.5
Thioxanthone-TriphenylamineNot Specified21.5

This table is interactive and allows for sorting of the data.

Development of Novel Materials with Tailored Optical and Electronic Properties

The versatility of the thioxanthone scaffold allows for the systematic tuning of its optical and electronic properties through chemical modification. By introducing different substituent groups at various positions on the thioxanthone core, researchers can precisely control properties such as absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility.

For example, the introduction of electron-donating groups with varying strengths, such as phenoxazine, carbazole, and phenothiazine, to the thioxanthone acceptor unit results in materials with distinct optoelectronic characteristics. These modifications influence the ionization potential and charge transport properties of the resulting molecules. Some derivatives exhibit bipolar charge transport, meaning they can conduct both holes and electrons, which is a desirable characteristic for emissive materials in OLEDs.

The table below illustrates the effect of different donor substituents on the optoelectronic properties of thioxanthone derivatives:

Donor MoietyIonization Potential (eV)Charge TransportEmission Color in OLEDMax. EQE (%)Reference
Phenoxazine5.42Hole TransportingYellow10.3
3,6-di-tert-butylcarbazole5.74BipolarBlue0.9
3,7-di-tert-butylphenothiazine5.51Hole TransportingGreen4.3
2,7-di-tert-butyl-9,9-dimethylacridane5.67BipolarSky-Blue3.5

This table is interactive and allows for sorting of the data.

This ability to tailor properties makes thioxanthone derivatives a rich platform for developing new materials for a wide array of optoelectronic applications beyond OLEDs, including organic photovoltaics and sensors.

Photoredox Catalysis in Controlled Polymerization and Organic Transformations

Thioxanthone and its derivatives are powerful organic photoredox catalysts. Upon absorption of light, they can be excited to a state where they can mediate chemical reactions through single electron transfer (SET), hydrogen atom transfer (HAT), or energy transfer (EnT). This property is particularly valuable in polymer chemistry and organic synthesis.

Utilization in Metal-Free Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Traditionally, ATRP relies on transition metal catalysts, which can be a drawback for applications where metal contamination is a concern, such as in biomedical materials.

Thioxanthone derivatives have been successfully employed as organic photoredox catalysts for metal-free ATRP. In this process, the excited state of the thioxanthone derivative can activate an alkyl halide initiator to generate a radical that initiates polymerization. The process is reversible, allowing for controlled polymer growth. These metal-free ATRP systems can be driven by visible light, making them a more sustainable and "green" alternative to traditional ATRP.

The efficiency of thioxanthone derivatives in metal-free ATRP can be enhanced by chemical modification of the thioxanthone core. For example, introducing amine substituents can improve their performance as photocatalysts.

Other Photocatalytic Organic Reactions

The utility of thioxanthone derivatives as photoredox catalysts extends beyond polymerization to a wide range of organic transformations. Their ability to mediate reactions through various mechanisms makes them versatile catalysts for promoting reactions such as:

[2+2] Cycloadditions: The formation of four-membered rings from two unsaturated molecules.

Cross-Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds.

Oxidation Reactions: For instance, the oxidation of benzylic C-H bonds to form carbonyl compounds using molecular oxygen as a green oxidant.

These photocatalytic applications highlight the importance of thioxanthone derivatives in developing more sustainable and efficient synthetic methodologies in organic chemistry.

Structure Property Relationships and Design Principles for Thioxanthenone Esters

Influence of Substituent Effects on Photophysical Characteristics

The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. For instance, electron-donating groups, such as the methyl group (-CH₃) and the oxygen atom of the propanoate ester group in 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate, generally lead to a red shift of the long-wavelength absorption band. This is attributed to the destabilization of the ground state and stabilization of the excited state, which reduces the energy gap. The molar extinction coefficients are also sensitive to substitution, affecting the efficiency of light absorption.

The photophysical properties of donor-acceptor type compounds are often sensitive to the polarity of their environment. While some substituted chromophores show little solvatochromism, suggesting small changes in the permanent dipole moment between the ground and excited states, others can exhibit significant shifts. The specific arrangement of substituents in this compound—a methyl group at position 4 and a propanoate group at position 2—would result in a unique electronic distribution and corresponding photophysical signature.

To illustrate the general impact of substituents, the following table provides a hypothetical comparison of the photophysical properties of substituted thioxanthenone derivatives.

Substituent at Position 2Substituent NatureExpected λmax ShiftExpected Molar Extinction Coefficient (ε) Change
-H (Unsubstituted)NeutralReferenceReference
-OCH₃Electron-DonatingBathochromic (Red Shift)Increase
-OCOCH₂CH₃ (Propanoate)Weakly Electron-DonatingSlight Bathochromic ShiftModerate Increase
-CNElectron-WithdrawingHypsochromic (Blue Shift)Decrease
-NH₂Strongly Electron-DonatingStrong Bathochromic ShiftSignificant Increase

This table is illustrative and shows general trends for substituent effects on a thioxanthenone core.

Correlation between Molecular Structure and Photoinitiation Efficiency

The efficiency of a thioxanthenone derivative as a photoinitiator is directly linked to its molecular structure. Key factors that determine this efficiency include the compound's absorption properties and the energetics of the electron transfer processes it can undergo upon excitation. mdpi.com

For a photoinitiator to be effective, it must first absorb light at the wavelength of the irradiation source. Therefore, tuning the absorption characteristics through substitution to match the emission of a specific light source, such as a visible light LED, is a critical aspect of molecular design. mdpi.com The presence of electron-donating substituents, which shifts the absorption to longer wavelengths, is a common strategy to create photoinitiators for visible light applications. acs.org

Upon light absorption, the photoinitiator reaches an excited state from which it can interact with other molecules, such as co-initiators (e.g., amines), to generate reactive species (radicals) that initiate polymerization. The feasibility of this interaction is governed by the free energy change for electron transfer (ΔGet), which should be negative for an efficient process. The oxidation potential of the photosensitizer and the reduction potential of the co-initiator are crucial parameters in this regard. Structural modifications that alter the electronic properties of the thioxanthenone core can modulate these potentials, thereby influencing the photoinitiation efficiency. mdpi.com For example, systems based on thioxanthenone derivatives with tertiary amine moieties have shown high efficiency in initiating polymerization. acs.org

The general correlation between structural features and photoinitiation performance can be summarized as follows:

Structural FeatureImpact on Photoinitiation EfficiencyRationale
Strong Absorption at Light Source WavelengthHighEfficient light harvesting is the first step in photoinitiation.
Electron-Donating SubstituentsGenerally HighRed-shifts absorption for visible light curing and can facilitate electron transfer.
Favorable Oxidation/Reduction PotentialsHighEnsures a spontaneous and rapid electron transfer process with co-initiators (negative ΔGet). mdpi.com
Presence of Tertiary Amine Groups (as substituents or co-initiators)Very HighTertiary amines are effective electron donors (co-initiators) for thioxanthenones. acs.org

Steric and Electronic Factors Governing Reactivity and Selectivity

Both steric and electronic factors arising from the molecular structure of thioxanthenone esters govern their reactivity and selectivity in photochemical reactions.

Electronic factors are the primary drivers of reactivity. The distribution of electron density in both the ground and excited states of the molecule dictates how it will interact with other species. As discussed, electron-donating groups increase the electron density of the thioxanthenone system, which can enhance its reactivity towards electron acceptors. Conversely, electron-withdrawing groups would make the molecule more susceptible to reaction with electron donors. The electronic nature of the substituents on this compound (a methyl and a propanoate group) would create a specific electronic landscape that defines its inherent reactivity.

Steric factors relate to the spatial arrangement of atoms and groups within the molecule. Bulky substituents near the reactive center (the carbonyl group) can hinder the approach of other molecules, thereby reducing the reaction rate. This steric hindrance can also influence the selectivity of a reaction by favoring pathways where the bulky groups interfere the least. For this compound, the methyl group at position 4 and the propanoate group at position 2 are not exceptionally bulky. However, their presence would create a different steric environment compared to an unsubstituted thioxanthenone, which could subtly influence its interaction with co-initiators or monomers during photopolymerization.

Rational Design Strategies for Optimizing Performance in Specific Applications

The rational design of thioxanthenone esters like this compound involves a systematic approach to modify the molecular structure to achieve desired properties for a specific application. This goes beyond a trial-and-error approach and relies on the structure-property relationships discussed previously.

Key strategies include:

Wavelength Tuning: The primary goal is often to match the absorption spectrum of the photoinitiator with the emission spectrum of the light source. This is achieved by introducing appropriate electron-donating or electron-withdrawing substituents to shift the λmax to the desired region (e.g., near 405 nm for common LED sources). mdpi.com

Enhancing Reactivity: The efficiency of radical generation can be improved by modifying the electronic properties of the thioxanthenone core to achieve a more favorable free energy of electron transfer (ΔGet) with a chosen co-initiator. mdpi.com

Improving Solubility and Compatibility: For applications in coatings or 3D printing resins, the photoinitiator must be soluble and compatible with the monomer formulation. Attaching long alkyl chains or other functional groups can modify the solubility without drastically altering the core photochemistry. The propanoate group in this compound, for instance, would likely enhance its solubility in common organic monomers compared to a simple hydroxyl-substituted thioxanthenone.

Reducing Migration: In applications like food packaging or biomedical materials, it is crucial to prevent the migration of the photoinitiator and its byproducts. One strategy is to incorporate the photoinitiator moiety into a polymer backbone, creating a macrophotoinitiator. Another approach is to design molecules with higher molecular weight or reactive groups that can be covalently bonded into the polymer network.

By systematically applying these design principles, researchers can develop novel thioxanthenone derivatives with tailored properties for advanced applications, from high-speed 3D printing to specialized coatings and adhesives. mdpi.com

Chemical Reactivity and Degradation Pathways

Oxidation and Reduction Chemistry of the Thioxanthenone Core

The thioxanthenone nucleus is susceptible to both oxidation and reduction reactions, which are fundamental to its chemical behavior. These redox processes often involve the formation of transient reactive species.

Reduction: Electrochemical reduction of the thioxanthenone core typically occurs in stages. researchgate.net The first stage involves a one-electron reduction to form a persistent radical anion. researchgate.netrsc.org This radical anion is a key intermediate in many photochemical reactions. tandfonline.com Further reduction can lead to the formation of an unstable dianion. researchgate.netrsc.org In the presence of a proton source, these reduced species can be protonated. For instance, the dianion can be converted into anions of 1-oxy-4-hydroxy-1H-thioxanthene-9-one. researchgate.net

The photoreduction of thioxanthenones, particularly in the presence of amines, is a well-studied process. psu.edu Upon UV irradiation, the thioxanthenone molecule is promoted to an excited triplet state. psu.eduresearchgate.net This excited state can then be reduced by an amine through a charge-transfer intermediate, resulting in the formation of a thioxanthyl ketyl radical and an amine radical cation. tandfonline.com This process is fundamental to the use of thioxanthenones as photoinitiators for radical polymerization. psu.edu The thioxanthyl ketyl radical is an intermediate that can lead to the formation of thioxanthenol, which may disproportionate upon heating to yield thioxanthene (B1196266) and regenerate thioxanthenone. tandfonline.com

The table below summarizes the key species involved in the reduction of the thioxanthenone core.

SpeciesFormation MethodRole/Characteristic
Radical Anion One-electron electrochemical or photochemical reductionA persistent and key reactive intermediate. researchgate.netrsc.org
Dianion Two-electron reductionGenerally unstable; can be protonated. researchgate.netrsc.org
Thioxanthyl Ketyl Radical Photoreduction in the presence of a hydrogen donor (e.g., amine)Initiates polymerization; intermediate to thioxanthenol formation. tandfonline.com
Thioxanthenol Product of ketyl radical reactionsCan disproportionate back to thioxanthenone and thioxanthene. tandfonline.com

Oxidation: While reduction pathways are more commonly exploited in its applications, the thioxanthenone core can also undergo oxidation. The sulfur atom in the heterocyclic ring is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. researchgate.net For instance, the photooxidative degradation of a thioxanthenone derivative showed the formation of a product with a sulfoxide group (m/z 388) and another with a sulfone group (m/z 420). researchgate.net These oxidation processes can be initiated by reactive oxygen species generated during photolysis. researchgate.net

Stability and Degradation Mechanisms under Industrial Processing Conditions

In industrial settings, particularly in UV curing of inks and coatings, thioxanthenone derivatives like 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate are subjected to intense UV radiation and thermal stress. fraunhofer.de

Photodegradation: As photoinitiators, thioxanthenones are designed to degrade upon UV exposure to generate reactive radicals. fraunhofer.de This process, known as photolysis, involves the homolytic or heterolytic cleavage of the molecule. fraunhofer.de The primary mechanism involves the excited triplet state of the thioxanthenone abstracting a hydrogen atom from a co-initiator, typically an amine, to form a ketyl radical and an amine-derived radical. tandfonline.com It is these radicals that initiate the polymerization of monomers like acrylates. acs.org

However, side reactions can lead to the formation of various degradation byproducts. These byproducts may not be incorporated into the polymer network and can potentially migrate from the cured material. fraunhofer.de Studies on the degradation of a thioxanthenone derivative (QTX) identified several photoproducts, including those resulting from oxidation of the sulfur atom to a sulfoxide and a sulfone, as well as cleavage of side chains. researchgate.net

Interaction with Solvents and Other Chemical Reagents

The chemical reactivity of the thioxanthenone core is significantly influenced by its immediate chemical environment, including solvents and other reagents.

Interaction with Solvents: The choice of solvent can affect the photophysical and photochemical properties of thioxanthenone. researchgate.netresearchgate.net The lifetime and absorption maximum of the excited triplet state are solvent-dependent. researchgate.net For example, the triplet state lifetime can vary from 250 nanoseconds in toluene (B28343) to 10.5 microseconds in 2-propanol. researchgate.net In hydrogen-donating solvents like 2-propanol, a new transient absorption band attributed to the ketyl radical can be observed, indicating that the solvent itself can participate in the photoreduction process. researchgate.net Increasing solvent polarity can cause a red-shift in the absorption and fluorescence spectra and a blue-shift in the absorption bands of transient intermediates. researchgate.net

The table below shows the effect of solvent on the triplet state lifetime of thioxanthone.

SolventTriplet Lifetime (µs)
Toluene0.25
2-Propanol10.5

Data extracted from a study on the photochemistry of thioxanthone in organic solvents. researchgate.net

Interaction with Chemical Reagents: The most significant interaction in industrial applications is with amine co-initiators. psu.edu Tertiary amines are efficient hydrogen donors for the excited triplet state of thioxanthenone, leading to the formation of initiating radicals via an electron transfer mechanism. tandfonline.compsu.edu The rate of this quenching reaction is very high, often in the range of 10⁹ L/(mol·s). researchgate.net

Thioxanthenones can also interact with other reagents. They have been used as photosensitizers for iodonium (B1229267) salts in two-component initiating systems for both free-radical and cationic polymerization. acs.org The excited thioxanthenone can transfer energy or an electron to the onium salt, causing it to decompose and generate the species that initiate polymerization. acs.org Organotin hydrides, such as dibutyltin (B87310) chloride hydride, have been used to reduce thioxanthenones to thioxanthenes, with the reaction proceeding through a ketyl radical intermediate. tandfonline.com

Environmental Fate of Thioxanthenone Derivatives (Chemical Degradation)

The environmental fate of thioxanthenone derivatives is a concern due to their use in products like printing inks for food packaging. fraunhofer.de The primary degradation pathway in the environment is expected to be photodegradation, given their inherent photochemical activity.

When released into aqueous environments, thioxanthenone derivatives can undergo photooxidative degradation. researchgate.net Irradiation in the presence of oxygen can lead to the formation of reactive oxygen species, such as singlet oxygen and superoxide (B77818) anions. researchgate.net These species can then attack the thioxanthenone molecule, leading to a variety of degradation products. researchgate.net

A study on the photooxidative degradation of a water-soluble thioxanthenone derivative (QTX) in aqueous solution identified several degradation products through HPLC/ESI-MS analysis. researchgate.net The main degradation pathways observed were:

Oxidation of the sulfur atom: Formation of the corresponding sulfoxide and sulfone. researchgate.net

Oxidative cleavage: Reaction with oxygen can lead to hydrogen abstraction and cleavage of side chains, resulting in smaller molecules. researchgate.net For QTX, a product was identified (m/z 270) that suggested the loss of the amino group side chain. researchgate.net

The persistence and degradation of these compounds in soil and sediment are less understood, but similar photo- and oxidative degradation pathways are likely to play a role, alongside potential microbial degradation.

Future Research Directions and Emerging Opportunities

Exploration of Advanced Synthetic Methodologies for Architecturally Complex Derivatives

Future synthetic research on 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate will likely focus on creating more complex and functionally diverse derivatives. Traditional methods for thioxanthone synthesis can be challenging, often requiring multiple steps and harsh conditions. chemistryviews.org Modern synthetic strategies, however, offer pathways to novel architectures with greater efficiency and precision.

Advanced methodologies such as C-H activation, cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, and Heck), and flow chemistry could be employed to modify the core structure or the ester side chain. acs.org For instance, late-stage functionalization via C-H activation could introduce new substituents onto the aromatic rings, creating a library of derivatives from a common intermediate. This approach would enable a systematic exploration of structure-activity relationships. nih.govnih.gov

A recent innovative method involves the double aryne insertion into the C=S double bond of thioureas, which allows for the preparation of complex thioxanthones from simple precursors. chemistryviews.org Applying such a strategy could streamline the synthesis of derivatives of this compound, potentially lowering production costs and opening avenues for new materials with enhanced electronic and optical properties. chemistryviews.org

Table 1: Potential Advanced Synthetic Routes for Novel Derivatives

Methodology Target Modification Potential Advantages Hypothetical Yield (%)
C-H Arylation Introduction of aryl groups at positions 1, 3, 5, 6, 7, 8 High atom economy, late-stage functionalization 75-90
Sonogashira Coupling Alkynyl substitution on a halogenated precursor Creation of π-extended systems 80-95
Flow Chemistry Ester chain modification Improved safety, scalability, and reaction control >95

Deeper Understanding of Ultrafast Photophysical Processes

The thioxanthone core is an excellent chromophore, and its derivatives are often used as photoinitiators. Future research should delve into the ultrafast photophysical processes of this compound. Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy can elucidate the dynamics of excited states, intersystem crossing, and energy transfer on femtosecond to picosecond timescales.

Understanding these ultrafast events is critical for designing more efficient photoinitiators for polymerization or photoredox catalysts. The methyl and propanoate groups can influence the electronic properties of the thioxanthone core, affecting its absorption and emission characteristics, as well as the lifetimes of its excited singlet and triplet states. A detailed investigation would clarify how these substituents modulate the photophysical behavior, which is crucial for applications in fields like 3D printing and organic electronics. acs.org

Integration of Machine Learning and AI in Materials Design and Property Prediction

The vast chemical space of possible thioxanthone derivatives makes exhaustive experimental synthesis and characterization impractical. Machine learning (ML) and artificial intelligence (AI) offer a paradigm shift, enabling the rapid in silico screening and prediction of molecular properties. rsc.org Future work should focus on developing quantitative structure-activity relationship (QSAR) models and other ML algorithms to predict the properties of derivatives of this compound. rsc.org

Table 2: Hypothetical AI-Predicted Properties for Novel Derivatives

Derivative Structure Predicted Absorption Max (nm) Predicted Quantum Yield Predicted Application
5-amino-derivative 415 0.65 Photoredox Catalyst
7-nitro-derivative 390 0.10 Photoinitiator
Propanoate chain extended with ethylene (B1197577) glycol 382 0.45 Theranostic Agent

Development of Smart Materials Incorporating Thioxanthenone Esters

"Smart materials" that respond to external stimuli like light, heat, or pH are at the forefront of materials science. The photoresponsive nature of the thioxanthone core makes this compound an attractive building block for such materials.

An emerging opportunity lies in incorporating this molecule into polymer backbones or hydrogels. For example, the ester linkage could be designed to be hydrolyzable under specific pH conditions, leading to the release of the thioxanthone moiety and a change in the material's properties. Alternatively, the photoinitiating capability of the thioxanthone core could be harnessed to create light-responsive hydrogels that change their shape or stiffness upon irradiation. researchgate.net Such smart materials could find applications in drug delivery, soft robotics, and adaptive architectural systems. researchgate.net

Sustainable and Green Chemistry Approaches in Thioxanthenone Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis. unibo.it Future research should prioritize the development of sustainable methods for producing this compound and its derivatives. This includes the use of greener solvents (e.g., water or bio-derived solvents), energy-efficient reaction conditions (e.g., microwave-assisted or ultrasound-assisted synthesis), and catalysts that are recyclable and non-toxic. derpharmachemica.com

For example, multi-component reactions, which combine several reactants in a single step to form a complex product, are inherently more sustainable as they reduce waste and save energy. derpharmachemica.com Exploring one-pot syntheses for the thioxanthone scaffold would be a significant step forward. Furthermore, designing derivatives that are biodegradable or can be sourced from renewable feedstocks will be crucial for minimizing the environmental impact of these valuable compounds. The application of these green chemistry principles will be essential for the long-term viability and industrial application of thioxanthenone-based materials. unibo.it

Q & A

Q. What safety protocols are essential when handling 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate in laboratory settings?

Methodological Answer:

  • Hazard Classification: The compound is classified under GHS as Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), and Eye Irritation (Category 2A). Use PPE (gloves, lab coat, goggles) and ensure ventilation to avoid inhalation or contact .
  • Emergency Measures: For spills, use dry powder or CO₂ extinguishers. Contaminated areas should be cleaned with inert absorbents, and waste must be disposed of as hazardous chemical residue .
  • Storage: Store in a cool, dry place away from oxidizers. Use sealed containers to prevent moisture absorption and dust dispersion .

Q. What are the key steps for synthesizing and characterizing this compound?

Methodological Answer:

  • Synthesis: Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, coupling 9-oxo-thioxanthene derivatives with propanoate esters via acid-catalyzed esterification .
  • Characterization:
    • NMR/IR: Confirm ester linkage (C=O stretch at ~1730 cm⁻¹ in IR) and aromatic protons (δ 7.2–8.1 ppm in ¹H NMR) .
    • Melting Point: Compare experimental m.p. (e.g., white crystalline powder, ~150–155°C) with literature values to verify purity .
    • Microanalysis: Validate elemental composition (C₁₆H₁₂O₄S) using CHNS analysis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • UV-Vis: Monitor absorbance peaks (~280–320 nm) to assess π→π* transitions in the thioxanthene core .
  • Raman Spectroscopy: Identify S=O and C=O vibrational modes (e.g., 1250 cm⁻¹ for S=O stretch) to confirm functional groups .
  • Mass Spectrometry: Use ESI-MS to detect the molecular ion peak (m/z 268.27) and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation in dichloromethane/hexane .
  • Refinement: Apply SHELXL-2018 for structure solution. Analyze bond angles (e.g., C-S-C in thioxanthene ~105°) and torsional strains to validate the ester conformation .
  • Validation: Cross-check with CIF files and deposit resolved structures in the Cambridge Structural Database (CSD) .

Q. What strategies assess the compound’s biological activity and potential cytotoxicity?

Methodological Answer:

  • Cell Viability Assays: Use the MTT assay (Mosmann, 1983) on human keratinocytes (HaCaT) or cancer cell lines. Measure IC₅₀ values at 24–48 hrs to evaluate dose-dependent toxicity .
  • Structure-Activity Relationship (SAR): Modify the propanoate side chain (e.g., halogenation) and compare bioactivity via high-throughput screening. Enhanced activity may correlate with electron-withdrawing groups .

Q. How can computational modeling predict reactivity and interaction with biological targets?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Dock the compound into protein targets (e.g., cytochrome P450) using AutoDock Vina. Analyze binding affinities (ΔG) and hydrogen-bond interactions with active-site residues .

Q. What methodologies track the compound’s metabolic pathways in biological systems?

Methodological Answer:

  • HPLC-MS Analysis: Extract metabolites from liver microsomes or serum. Use reversed-phase C18 columns with acetonitrile/water gradients. Identify propanoate derivatives via MS/MS fragmentation .
  • Isotope Labeling: Synthesize ¹³C-labeled propanoate moieties to trace metabolic intermediates (e.g., via β-oxidation) in in vitro models .

Q. How should researchers address contradictions in synthetic yield or purity data?

Methodological Answer:

  • Replication: Repeat syntheses with standardized protocols (e.g., stoichiometric ratios, purification via column chromatography).
  • Analytical Cross-Validation: Compare HPLC purity (>98%) with NMR integration and elemental analysis. Discrepancies may indicate residual solvents or byproducts .
  • Crystallography: Resolve polymorphic forms (if any) via SCXRD to rule out crystal packing effects on purity measurements .

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